Cas no 955759-82-7 (2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide)

2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide
- 4H-Cyclopentathiazole-4-carboxamide, 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-N-(1-methyl-3-phenylpropyl)-
- 2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
- 2-(1,3-benzodioxole-5-carbonylamino)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
- 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- F2431-0699
- 955759-82-7
- AKOS024647814
-
- Inchi: 1S/C25H25N3O4S/c1-15(7-8-16-5-3-2-4-6-16)26-24(30)18-10-12-21-22(18)27-25(33-21)28-23(29)17-9-11-19-20(13-17)32-14-31-19/h2-6,9,11,13,15,18H,7-8,10,12,14H2,1H3,(H,26,30)(H,27,28,29)
- InChI Key: SLJZSRBIQTVMNC-UHFFFAOYSA-N
- SMILES: S1C(NC(C2=CC=C3C(=C2)OCO3)=O)=NC2=C1CCC2C(NC(C)CCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 463.15657746g/mol
- Monoisotopic Mass: 463.15657746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 703
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118Ų
- XLogP3: 4.4
Experimental Properties
- Density: 1.355±0.06 g/cm3(Predicted)
- pka: 7.19±0.40(Predicted)
2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2431-0699-4mg |
2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
955759-82-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2431-0699-20mg |
2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
955759-82-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2431-0699-100mg |
2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
955759-82-7 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2431-0699-2mg |
2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
955759-82-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2431-0699-15mg |
2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
955759-82-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2431-0699-40mg |
2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
955759-82-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2431-0699-50mg |
2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
955759-82-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2431-0699-1mg |
2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
955759-82-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2431-0699-30mg |
2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
955759-82-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2431-0699-10μmol |
2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
955759-82-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide Related Literature
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Additional information on 2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide
Comprehensive Analysis of 2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide (CAS No. 955759-82-7)
The compound 2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide (CAS No. 955759-82-7) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a benzodioxole moiety and a cyclopentathiazole core, makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, which could lead to breakthroughs in treating chronic diseases.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for targeted treatments with fewer side effects. This compound, with its multi-functional groups, aligns perfectly with this trend. Its amido and carboxamide functionalities enhance its binding affinity to protein targets, a feature highly sought after in drug design. Additionally, the presence of a phenylbutan-2-yl group improves its pharmacokinetic properties, such as solubility and bioavailability, which are critical for oral administration.
The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide involves a series of sophisticated chemical reactions, including amide coupling and cyclization steps. These processes require precise control of reaction conditions to ensure high yield and purity. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, are employed to confirm the compound's structure and purity, ensuring its suitability for further research and development.
One of the most frequently asked questions in online forums and scientific communities is: "What are the potential applications of this compound in drug discovery?" Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drugs. Moreover, its heterocyclic framework is similar to those found in several FDA-approved drugs, which further validates its therapeutic potential.
Another hot topic in the scientific community is the optimization of drug-like properties. The compound's logP value and hydrogen bond donors/acceptors are within the desirable range for oral drugs, as per Lipinski's Rule of Five. This makes it an attractive scaffold for medicinal chemists aiming to develop new bioactive molecules. Researchers are also exploring its potential in combination therapies, where it could synergize with other drugs to enhance efficacy.
From an SEO perspective, terms like "benzodioxole derivatives", "cyclopentathiazole synthesis", and "small-molecule drug discovery" are highly relevant to this compound. These keywords reflect the growing interest in innovative chemical entities and their applications in modern medicine. By focusing on these terms, this article aims to provide valuable insights for researchers, pharmacists, and industry professionals searching for cutting-edge information in this niche.
In conclusion, 2-(2H-1,3-benzodioxole-5-amido)-N-(4-phenylbutan-2-yl)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide (CAS No. 955759-82-7) represents a fascinating area of research with immense potential. Its unique chemical structure, combined with its promising biological activity, positions it as a valuable asset in the quest for new and effective therapeutics. As scientific advancements continue to unfold, this compound is likely to play a pivotal role in shaping the future of precision medicine and targeted therapy.
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